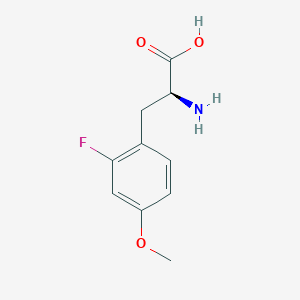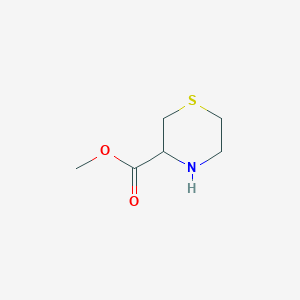
3-羧基硫代吗啉甲酯
描述
Methyl thiomorpholine-3-carboxylate is an organic compound with the molecular formula C6H11NO2S It belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds
科学研究应用
Methyl thiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
Target of Action
Methyl thiomorpholine-3-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) It’s known that thiazole derivatives can interact with a variety of targets depending on their specific structure .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact interaction of Methyl thiomorpholine-3-carboxylate with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Methyl thiomorpholine-3-carboxylate.
Result of Action
Thiazole derivatives have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
Methyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes the reduction of thiomorpholine-3-carboxylate to 3,4-dehydro-thiomorpholine-3-carboxylate using NAD(P)+ as a cofactor . This interaction is crucial for the regulation of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine, which are important in brain function .
Cellular Effects
Methyl thiomorpholine-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to bind thyroid hormone, acting as a reversible inhibitor and regulating the free intracellular concentration of triiodothyronine . This regulation impacts the access of triiodothyronine to its nuclear receptors, thereby influencing gene expression and cellular metabolism . Additionally, its interaction with thiomorpholine-carboxylate dehydrogenase suggests a role in the metabolic processes within the brain .
Molecular Mechanism
At the molecular level, methyl thiomorpholine-3-carboxylate exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound specifically binds to thyroid hormone, inhibiting its activity and regulating its intracellular concentration . This binding interaction is crucial for maintaining the balance of thyroid hormone levels within cells. Furthermore, the reduction of imine bonds by thiomorpholine-carboxylate dehydrogenase highlights its role in enzyme-mediated biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl thiomorpholine-3-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to methyl thiomorpholine-3-carboxylate in in vitro and in vivo studies has demonstrated its potential impact on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of methyl thiomorpholine-3-carboxylate vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl thiomorpholine-3-carboxylate is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. The compound interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes its conversion to 3,4-dehydro-thiomorpholine-3-carboxylate . This interaction is essential for maintaining the balance of imine bonds in brain substrates and regulating metabolic flux . Additionally, the compound’s involvement in thyroid hormone metabolism further underscores its role in cellular metabolic processes .
Transport and Distribution
Within cells and tissues, methyl thiomorpholine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s binding to thyroid hormone suggests its involvement in thyroid hormone transport and regulation . This interaction facilitates the distribution of methyl thiomorpholine-3-carboxylate within cells, ensuring its availability for biochemical reactions and metabolic processes .
Subcellular Localization
The subcellular localization of methyl thiomorpholine-3-carboxylate is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Its presence in these subcellular compartments is essential for its role in metabolic processes and enzyme-mediated reactions . Additionally, the compound’s interaction with thyroid hormone receptors in the nucleus highlights its involvement in gene expression regulation .
准备方法
Synthetic Routes and Reaction Conditions: Methyl thiomorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Thiomorpholine is dissolved in an organic solvent such as dichloromethane.
- A base, such as triethylamine, is added to the solution to deprotonate the thiomorpholine.
- Methyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
- The reaction mixture is stirred for several hours, allowing the formation of methyl thiomorpholine-3-carboxylate.
- The product is isolated by extraction and purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of methyl thiomorpholine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions: Methyl thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
相似化合物的比较
- Thiomorpholine
- Methyl morpholine-3-carboxylate
- Methyl piperidine-3-carboxylate
属性
IUPAC Name |
methyl thiomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKUMLWZCRVBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511653 | |
| Record name | Methyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78865-47-1 | |
| Record name | Methyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


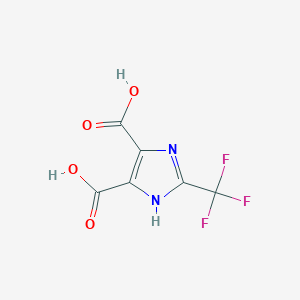
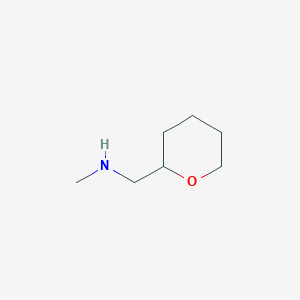
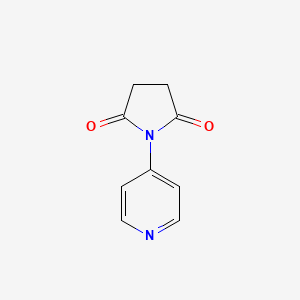
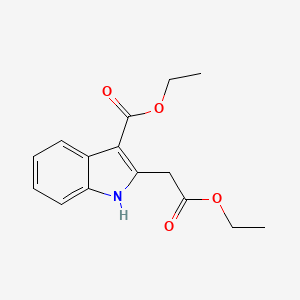
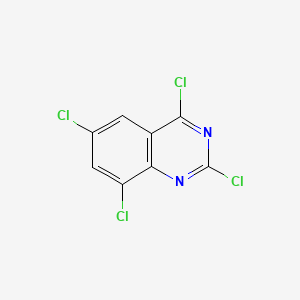


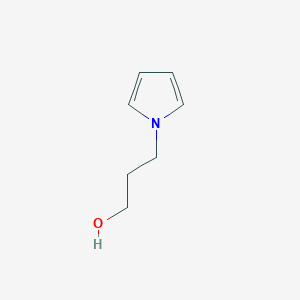
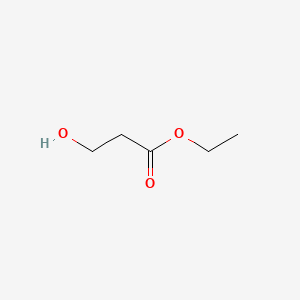
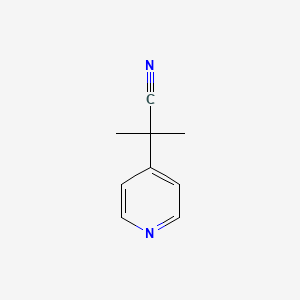
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
